4,5-Difluoro-2-(hydroxyamino)benzoic acid
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Overview
Description
4,5-Difluoro-2-(hydroxyamino)benzoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of two fluorine atoms and a hydroxyamino group attached to a benzoic acid core. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(hydroxyamino)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4,5-difluorobenzoic acid, followed by reduction to introduce the hydroxyamino group . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(hydroxyamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4,5-Difluoro-2-(hydroxyamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antiviral properties, particularly against herpes simplex virus types 1 and 2.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(hydroxyamino)benzoic acid involves its interaction with specific molecular targets. For instance, its antiviral activity against herpes simplex virus is attributed to its ability to inhibit viral replication by targeting viral enzymes . The hydroxyamino group plays a crucial role in binding to the active site of the enzyme, thereby blocking its function.
Comparison with Similar Compounds
Similar Compounds
2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid: Another compound with similar antiviral properties.
4,5-Difluoro-2-nitrobenzoic acid: A related compound used in various chemical reactions.
Uniqueness
4,5-Difluoro-2-(hydroxyamino)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxyamino group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential antiviral properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H5F2NO3 |
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Molecular Weight |
189.12 g/mol |
IUPAC Name |
4,5-difluoro-2-(hydroxyamino)benzoic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-4-1-3(7(11)12)6(10-13)2-5(4)9/h1-2,10,13H,(H,11,12) |
InChI Key |
DDPKMWXZVHWPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)NO)C(=O)O |
Origin of Product |
United States |
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